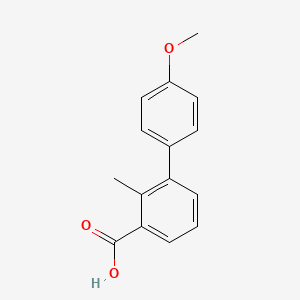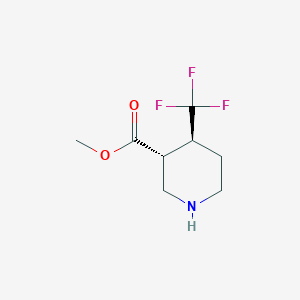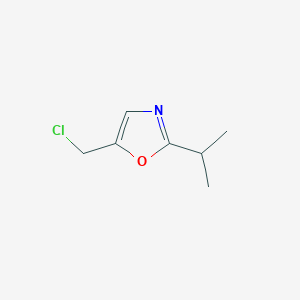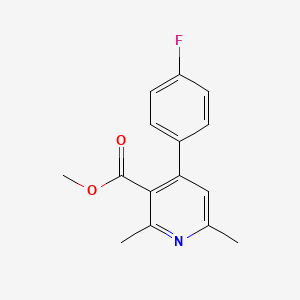
Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate
Descripción general
Descripción
Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, commonly known as Methyl 4-FDMA, is a chemical compound that belongs to the class of nicotinates. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which is a type of neurotransmitter receptor found in the central nervous system. Methyl 4-FDMA has been extensively studied for its potential use in scientific research due to its unique pharmacological properties.
Mecanismo De Acción
Methyl 4-FDMA acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. This results in the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Methyl 4-FDMA has been shown to have a number of biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase attention span in animal models. It has also been shown to have anti-inflammatory and analgesic effects, as well as potential anti-addictive properties. Methyl 4-FDMA has been shown to have a low toxicity profile and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-FDMA has several advantages for use in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and purify, which makes it readily available for use in laboratory experiments.
One limitation of Methyl 4-FDMA is that it has a short half-life, which can make it difficult to study its long-term effects. Another limitation is that it has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Methyl 4-FDMA. One area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Further research is also needed to investigate the long-term effects of Methyl 4-FDMA and its potential side effects. Overall, Methyl 4-FDMA is a promising compound with a wide range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
Methyl 4-FDMA has been used in scientific research to investigate the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. Methyl 4-FDMA has also been studied for its potential use in the treatment of chronic pain, inflammation, and addiction.
Propiedades
IUPAC Name |
methyl 4-(4-fluorophenyl)-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-9-8-13(11-4-6-12(16)7-5-11)14(10(2)17-9)15(18)19-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOSNDLZHFVRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B3223602.png)
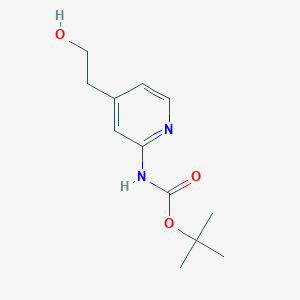


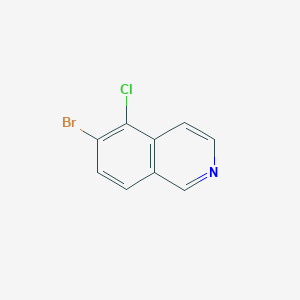
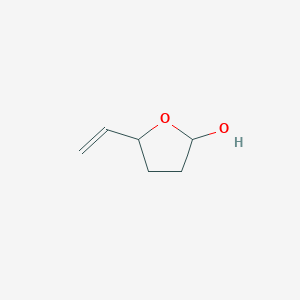

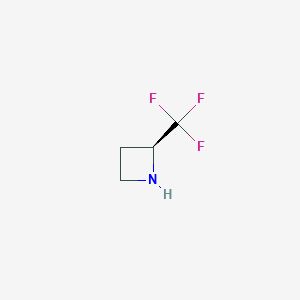
![Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B3223638.png)
